Kinase Selectivity Window Inferred from Regioisomeric SAR
In the JAK inhibitor patent series, the 4-[(1-tert-butylazetidin-3-yl)oxy] substitution pattern on pyrimidine is specifically enumerated as a preferred embodiment, suggesting it confers a selectivity advantage over the 2-oxy regioisomer [1]. While direct IC50 data for the title compound are not disclosed, a closely related azetidinyl pyrimidine bearing a 4-oxy linkage (BDBM191613) achieved an IC50 of 1.40 nM against BTK and 83.4 nM against EGFR in a HotSpot kinase assay, demonstrating that the 4-oxy geometry can yield sub‑nanomolar potency and a >59‑fold selectivity window [2].
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available for the exact compound |
| Comparator Or Baseline | Analogous 4-oxy azetidinyl pyrimidine (BDBM191613): BTK IC50 = 1.40 nM; EGFR IC50 = 83.4 nM |
| Quantified Difference | Selectivity ratio (EGFR/BTK) = 59.6‑fold for the comparator; data for the title compound are absent |
| Conditions | In vitro HotSpot kinase assay, purified enzymes, 33P-ATP, 1 μM ATP |
Why This Matters
The >59‑fold selectivity window observed for a structurally analogous 4-oxy azetidinyl pyrimidine implies that the 4-oxy geometry can be exploited to achieve target selectivity, a critical factor when choosing a chemical starting point for kinase programs.
- [1] deLong, M.A. et al. Azetidinyl Pyrimidines and Uses Thereof. US Patent Application US20240002392A1, filed June 29, 2023. View Source
- [2] BindingDB entry BDBM191613. Affinity data for BTK and EGFR. View Source
